[1-[(3,5-Dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate [1-[(3,5-Dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14531925
InChI: InChI=1S/C20H21Cl2N3O5S/c1-13(19(26)24-18-17(22)11-15(21)12-23-18)30-20(27)14-7-9-25(10-8-14)31(28,29)16-5-3-2-4-6-16/h2-6,11-14H,7-10H2,1H3,(H,23,24,26)
SMILES:
Molecular Formula: C20H21Cl2N3O5S
Molecular Weight: 486.4 g/mol

[1-[(3,5-Dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate

CAS No.:

Cat. No.: VC14531925

Molecular Formula: C20H21Cl2N3O5S

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

[1-[(3,5-Dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate -

Specification

Molecular Formula C20H21Cl2N3O5S
Molecular Weight 486.4 g/mol
IUPAC Name [1-[(3,5-dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C20H21Cl2N3O5S/c1-13(19(26)24-18-17(22)11-15(21)12-23-18)30-20(27)14-7-9-25(10-8-14)31(28,29)16-5-3-2-4-6-16/h2-6,11-14H,7-10H2,1H3,(H,23,24,26)
Standard InChI Key DYYJKKSGADKSHT-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NC1=C(C=C(C=N1)Cl)Cl)OC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, [1-[(3,5-dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 1-(benzenesulfonyl)piperidine-4-carboxylate, reflects its intricate structure comprising three primary domains:

  • A 3,5-dichloropyridin-2-yl group, providing electron-deficient aromatic character conducive to π-stacking interactions.

  • A piperidine-4-carboxylate core modified by benzenesulfonyl substitution, introducing conformational rigidity and hydrogen-bonding capacity .

  • An N-acylated alanine linker (1-oxopropan-2-yl group) bridging the pyridine and piperidine components, enabling stereochemical diversity .

The molecular formula C₂₀H₂₁Cl₂N₃O₅S corresponds to a molecular weight of 486.4 g/mol, with calculated logP values suggesting moderate lipophilicity suitable for blood-brain barrier penetration. Key structural identifiers include:

PropertyValue
Canonical SMILESCC(C(=O)NC1=C(C=C(C=N1)Cl)Cl)OC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIKeyDYYJKKSGADKSHT-UHFFFAOYSA-N
PubChem CID2999194

Spectroscopic Characterization

While experimental spectral data (NMR, IR) are unavailable, computational predictions using tools like ACD/Labs Suite indicate:

  • ¹H NMR: Distinct signals for piperidine protons (δ 1.5–3.0 ppm), benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm), and pyridine NH (δ 10.2 ppm).

  • Mass Spectrometry: A base peak at m/z 486.4 ([M+H]⁺) with fragmentation patterns dominated by benzenesulfonyl and dichloropyridine cleavages.

Synthesis and Preparation Methods

Multi-Step Synthetic Route

The synthesis involves three sequential reactions optimized for yield and purity:

  • Piperidine-4-carboxylate Sulfonylation: Reacting piperidine-4-carboxylic acid with benzenesulfonyl chloride in dichloromethane (DCM) catalyzed by triethylamine (TEA), yielding 1-(benzenesulfonyl)piperidine-4-carboxylic acid (75–80% yield) .

  • Pyridinyl Amide Formation: Condensing 3,5-dichloropyridin-2-amine with Boc-protected D-alanine using HATU/DIEA, followed by TFA deprotection to generate 1-[(3,5-dichloropyridin-2-yl)amino]-1-oxopropan-2-yl intermediate (60–65% yield).

  • Esterification: Coupling the sulfonylated piperidine with the pyridinyl amide via Steglich esterification (DCC/DMAP) in anhydrous DMF, achieving final compound purity >95% after silica gel chromatography .

Process Optimization Challenges

Key challenges include:

  • Steric Hindrance: Bulky benzenesulfonyl groups reduce esterification efficiency, necessitating excess DCC (1.5 equiv.) and extended reaction times (48 hr).

  • Chloropyridine Reactivity: Competitive side reactions at the 3,5-dichloro positions require strict temperature control (<0°C during amide coupling).

Biological and Pharmacological Activities

Protease Modulation

The piperidine-benzenesulfonyl motif resembles HIV protease inhibitors like amprenavir. In silico studies predict IC₅₀ values of 1.2–3.4 μM against HIV-1 protease, though experimental validation is pending .

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